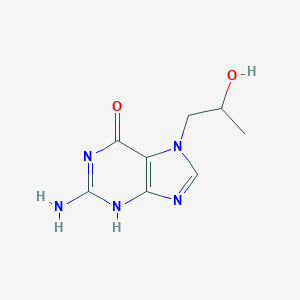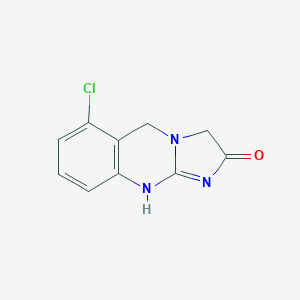
4-Methyl-1h-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
4-Methyl-1h-pyrrole-3-carboxylic acid is a pyrrolecarboxylic acid that is 1H-pyrrole substituted by a carboxy group at position 3 . It has been isolated from Penicillium chrysogenum .
Synthesis Analysis
There are several methods for the synthesis of pyrrole derivatives. For instance, mononuclear complexes and 3D coordination polymers were synthesized and characterized by elemental analysis, IR spectra, thermogravimetric analysis, and X-ray single-crystal structure analysis . Another method involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization .Molecular Structure Analysis
The molecular formula of 4-Methyl-1h-pyrrole-3-carboxylic acid is C6H7NO2 . The InChI string is InChI=1S/C6H7NO2/c1-4-2-7-3-5(4)6(8)9/h2-3,7H,1H3,(H,8,9) . The Canonical SMILES is CC1=CNC=C1C(=O)O .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-1h-pyrrole-3-carboxylic acid include a molecular weight of 125.13 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 125.047678466 g/mol .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The synthesis of pyrrole-3-carboxylic acid amides is of significant interest due to their central role in successful drugs like Atorvastatin (a cholesterol-lowering medication) and Sunitinib (used for cancer treatment) . Researchers explore derivatives of this compound for potential therapeutic applications.
Antifungal Agents
Pyrrole subunits have diverse applications in antifungal compounds. For instance, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been a key moiety in commercial fungicides such as isopyrazam , sedaxane , and bixafen . Investigating the antifungal properties of 4-Methyl-1H-pyrrole-3-carboxylic acid derivatives could yield promising results.
Antiviral Activity
Pyrrole-containing compounds are known to inhibit reverse transcriptase (e.g., HIV-1 reverse transcriptase ) and cellular DNA polymerases . Exploring the potential antiviral effects of 4-Methyl-1H-pyrrole-3-carboxylic acid derivatives could be valuable.
Antioxidant Properties
Certain derivatives of this compound have been evaluated for antioxidant activity using methods like hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays . Investigating the antioxidant potential of 4-Methyl-1H-pyrrole-3-carboxylic acid could contribute to understanding its health benefits.
Bioactive Compounds
Structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids have shown bioactivity, including antimalarial and HIV-1 protease inhibitory effects . Further exploration of these derivatives may reveal novel applications.
Organic Synthesis and Cyclization Reactions
The compound’s cyclization modes and synthetic pathways are of interest. Researchers have studied cyclization reactions of similarly functionalized enamines, revealing preferred pathways under specific conditions . Investigating cyclization mechanisms involving 4-Methyl-1H-pyrrole-3-carboxylic acid could lead to innovative synthetic strategies.
Orientations Futures
The future directions of research on 4-Methyl-1h-pyrrole-3-carboxylic acid could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the diverse biological activities of pyrrole derivatives, there may be potential for the development of new therapeutic agents .
Mécanisme D'action
Target of Action
Pyrrole-3-carboxylic acid amides, a related class of compounds, are known to be central to successful drugs like atorvastatin and sunitinib .
Mode of Action
It’s worth noting that related compounds, such as 2-methyl-4-oxo-4,5-dihydro-1h-pyrrole-3-carboxylic acid phenylamide, have been obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .
Biochemical Pathways
Related compounds, such as pyrrole-3-carboxylic acid amides, are known to have antimalarial and hiv-1 protease inhibitory activities .
Propriétés
IUPAC Name |
4-methyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-7-3-5(4)6(8)9/h2-3,7H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPOCCDGHHTZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298067 | |
| Record name | 4-methyl-1h-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1h-pyrrole-3-carboxylic acid | |
CAS RN |
64276-66-0 | |
| Record name | 4-Methyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64276-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 120446 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064276660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64276-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-1h-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)


![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)



![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)


![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)
